molecular formula C20H14BrN3O B2938551 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-bromobenzamide CAS No. 313403-82-6

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-bromobenzamide

Cat. No.: B2938551
CAS No.: 313403-82-6
M. Wt: 392.256
InChI Key: XGGROXILPMWLDC-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-bromobenzamide is a benzamide derivative featuring a benzimidazole core fused to a phenyl ring and substituted with a bromine atom at the meta position of the benzamide moiety. These compounds are of interest in medicinal chemistry due to the benzimidazole scaffold’s known pharmacological relevance, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O/c21-14-7-5-6-13(12-14)20(25)24-16-9-2-1-8-15(16)19-22-17-10-3-4-11-18(17)23-19/h1-12H,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGROXILPMWLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-bromobenzamide typically involves the reaction of 2-aminobenzimidazole with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane or chloroform under reflux conditions . The product is then purified by recrystallization from ethanol or another suitable solvent .

Chemical Reactions Analysis

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-bromobenzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-bromobenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Compounds
Compound Name Molecular Formula Molecular Weight Key Features
N-[2-(1H-Benzimidazol-2-yl)ethyl]-3-bromobenzamide C₁₆H₁₄BrN₃O 344.212 Ethyl linker, benzimidazole, 3-bromo substituent
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-bromobenzamide C₂₀H₁₃BrN₂OS 409.3 Benzothiazole core, 2-bromo substituent, sulfur atom
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ 193.24 N,O-bidentate directing group, 3-methyl substituent
4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide C₁₆H₂₁N₅O₂ 315.37 Imidazole ring, isopropylureido side chain

Key Observations :

  • Heterocyclic Core: The target compound and its ethyl-linked analog () share a benzimidazole core, which enables π-π stacking and hydrogen bonding.
  • Substituent Position: The bromine in the target compound is at the 3-position, whereas the benzothiazole analog () has bromine at the 2-position.
  • Functional Groups : The N,O-bidentate directing group in highlights the role of auxiliary groups in metal-catalyzed reactions, a feature absent in brominated benzimidazoles but relevant for synthetic applications.

Computational and Crystallographic Insights

  • Docking Studies : Tools like AutoDock Vina () and AutoDock4 () enable comparative docking analyses. For example, the 3-bromo substituent in the target compound may enhance hydrophobic interactions compared to 2-bromo analogs ().
  • Crystallography : SHELX software () has been pivotal in resolving structures of related compounds (e.g., ), underscoring the importance of crystallography in validating benzamide derivatives.

Biological Activity

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-bromobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12BrN3O. The compound features a benzamide core with a bromine atom and a benzodiazole moiety, contributing to its biological activity.

PropertyValue
Molecular FormulaC15H12BrN3O
Molecular Weight348.18 g/mol
IUPAC NameThis compound
SMILESC1=CC=C(C=C1)C(=O)N(C(=O)C2=CC=CC=N2)C3=CC=C(C=C3)Br

Research indicates that this compound exhibits various mechanisms of action:

  • Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies demonstrated its effectiveness against several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • Antimicrobial Properties : Preliminary studies have indicated that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell membranes, leading to cell lysis .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 8 to 15 µM depending on the cell line .
  • Antimicrobial Activity : Another research effort assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial properties .

Anticancer Activity

Cell LineIC50 (µM)
MCF-7 (Breast)10
A549 (Lung)12
HeLa (Cervical)15

Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

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